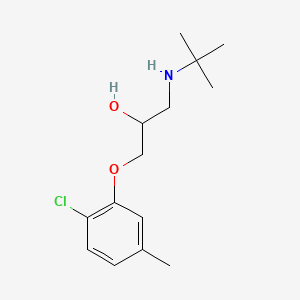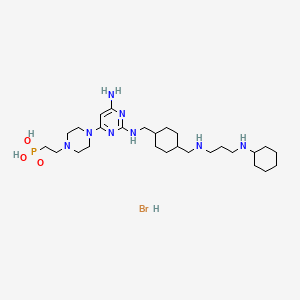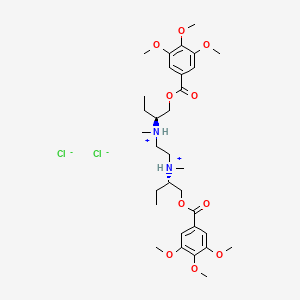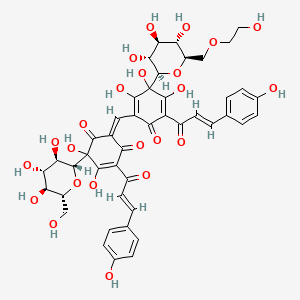
(E)-5,6-dihydroxy-4-((E)-3-(4-hydroxyphenyl)acryloyl)-2-((2,3,4-trihydroxy-5-((E)-3-(4-hydroxyphenyl)acryloyl)-6-oxo-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohexa-1,4-dien-1-yl)methylene)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)cyclohex-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safflower red is a polyketide synthase-derived quinochalcone glucoside red pigment originally isolated from C. tinctorius that has diverse biological activities. Safflower red (100 and 200 µM) inhibits LPS-induced decreases in collagen II and aggrecan levels and reverses LPS-induced increases in TNF expression in isolated rat nucleus pulposus cells. It reverses decreases in serum glutathione (GSH) and superoxide dismutase (SOD) levels and increases in serum malondialdehyde (MDA) levels, as well as decreases infarct area and brain edema induced by middle cerebral artery occlusion (MCAO), in a rat model of cerebral ischemia-reperfusion injury when administered at a dose of 40 mg/kg. Formulations containing safflower red have been used in the food, cosmetics, and clothing industries.
Carthamin is composed of two chalcones; from Carthamus tinctorius; the conjugated bonds cause a red color; derived from precarthamin by a decarboxylase.
Properties
CAS No. |
36338-96-2 |
|---|---|
Molecular Formula |
C43H42O22 |
Molecular Weight |
910.78 |
IUPAC Name |
(2E)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethoxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C45H46O23/c46-13-14-66-17-27-33(55)35(57)37(59)43(68-27)45(65)39(61)23(31(53)29(41(45)63)25(51)12-6-19-3-9-21(49)10-4-19)15-22-30(52)28(24(50)11-5-18-1-7-20(48)8-2-18)40(62)44(64,38(22)60)42-36(58)34(56)32(54)26(16-47)67-42/h1-12,15,26-27,32-37,42-43,46-49,54-59,61-65H,13-14,16-17H2/b11-5+,12-6+,22-15+/t26-,27-,32-,33-,34+,35+,36-,37-,42-,43-,44?,45?/m1/s1 |
InChI Key |
WLYGSPLCNKYESI-HTALNNRZSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(C(=C(C2=O)C=C3C(=O)C(=C(C(C3=O)(C4C(C(C(C(O4)CO)O)O)O)O)O)C(=O)C=CC5=CC=C(C=C5)O)O)(C6C(C(C(C(O6)COCCO)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carthamin; Natural Red 26; Liofresh Red CR; Safflower red; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


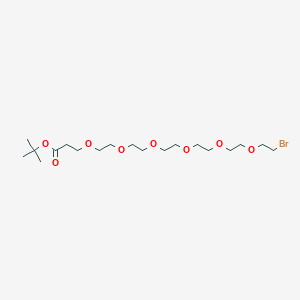
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
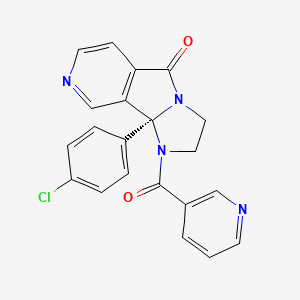
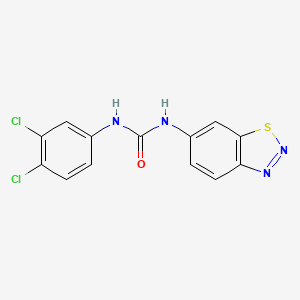
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

